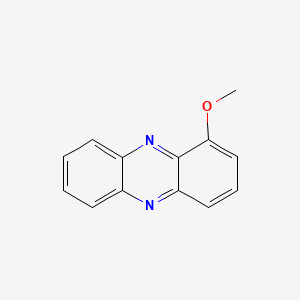

1-Methoxyphenazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxyphenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-16-12-8-4-7-11-13(12)15-10-6-3-2-5-9(10)14-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDGCYWJDWIJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC3=CC=CC=C3N=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182940 | |

| Record name | 1-Methoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-17-7 | |

| Record name | 1-Methoxyphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxyphenazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHOXYPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB0SBX4FRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Methoxyphenazine (1-methoxy PMS): A Comprehensive Technical Guide for Research Applications

This guide provides an in-depth exploration of 1-Methoxyphenazine, also known as 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxy PMS), a pivotal tool in modern biochemical and cellular research. We will delve into its core functionalities, mechanisms of action, and provide detailed protocols for its application, empowering researchers to leverage its unique properties for robust and reproducible experimental outcomes.

Introduction: The Need for a Stable Electron Mediator

In the realm of cellular and enzymatic assays, the accurate measurement of metabolic activity is paramount. Many of these assays rely on the reduction of a chromogenic or fluorogenic indicator, a process often linked to the cellular redox state, particularly the levels of nicotinamide adenine dinucleotide (NADH) and its phosphorylated form (NADPH). The transfer of electrons from these intracellular molecules to an external indicator frequently requires an intermediary, an electron mediator.

For years, Phenazine Methosulfate (PMS) was the go-to electron mediator. However, its notorious photochemical instability presented significant challenges, leading to variability in results and the need for stringent light-controlled experimental conditions. The development of this compound has addressed this critical limitation, offering a photochemically stable alternative that has revolutionized the reliability of numerous assays.[1][2][3]

1.1. Chemical Properties and Advantages of this compound

This compound is a water-soluble, dark red powder that functions as a highly efficient electron carrier.[4][5] Its primary advantage lies in its remarkable stability, particularly in the presence of light, a stark contrast to the light-sensitive nature of PMS.[1][2] This stability is crucial for long-term experiments and for assays performed under standard laboratory lighting conditions, ensuring greater consistency and reproducibility.[4]

| Property | This compound (1-methoxy PMS) |

| CAS Number | 65162-13-2 |

| Molecular Formula | C₁₄H₁₃N₂O·CH₃SO₄ |

| Molecular Weight | 336.36 g/mol |

| Appearance | Dark red powder |

| Solubility | Water soluble (1 mg/mL) |

| Photochemical Stability | High |

| Standard Redox Potential (E₀') | ~ +0.063 V |

| Turnover Number (with NADH and NBT) | 10-12 s⁻¹ |

Core Application: A Bridge for Electrons in Cellular and Enzymatic Assays

The principal application of this compound is as an electron mediator, facilitating the transfer of electrons from NAD(P)H to a variety of electron acceptors, most notably tetrazolium dyes.[1][5][6] This process is fundamental to a wide range of assays designed to quantify cellular viability, proliferation, cytotoxicity, and the activity of NAD(P)H-dependent dehydrogenases.

2.1. Mechanism of Action in Tetrazolium-Based Assays

In a typical cellular assay, metabolically active cells maintain a pool of reduced NAD(P)H. This compound, being cell-permeable, can accept electrons from intracellular NAD(P)H. The now-reduced this compound then shuttles these electrons to an extracellular tetrazolium salt, such as WST-8 or MTT. The reduction of the tetrazolium salt results in the formation of a colored formazan product, the intensity of which is directly proportional to the metabolic activity of the cells.[6]

Caption: Electron transfer pathway mediated by this compound.

2.2. Protocol: Cell Viability/Cytotoxicity Assay using this compound and WST-8

This protocol provides a general framework for assessing cell viability. Optimization of cell number, incubation times, and this compound concentration may be required for specific cell lines and experimental conditions.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well microplate

-

This compound (1-methoxy PMS)

-

WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and desired assay duration. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

-

Treatment: After cell attachment, treat the cells with the test compound at various concentrations. Include appropriate positive and negative controls. Incubate for the desired exposure time.

-

Reagent Preparation: Prepare a working solution of WST-8 and this compound in cell culture medium or a suitable buffer. The final concentration of this compound is typically in the range of 20-40 µM.

-

Incubation: Add the WST-8/1-Methoxyphenazine solution to each well.

-

Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance of the formazan product at a wavelength of approximately 450 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the untreated control.

Caption: Workflow for a cell viability assay using this compound.

2.3. Application in Enzyme Assays

This compound is also invaluable for the activity staining and quantitative assay of NAD(P)H-dependent dehydrogenases, such as lactate dehydrogenase (LDH).[3][5] In this context, it facilitates the transfer of electrons from the NAD(P)H produced by the enzyme reaction to a tetrazolium salt, allowing for the visualization or quantification of enzyme activity.[1] Its stability ensures minimal background staining and reliable kinetic measurements.[3]

Emerging Applications in Bioelectrochemistry: Microbial Fuel Cells

Beyond its role in conventional assays, this compound and other phenazine derivatives are being explored for their potential as electron shuttles in microbial fuel cells (MFCs).[7][8][9] MFCs are bioelectrochemical systems that utilize microorganisms to convert the chemical energy stored in organic matter directly into electrical energy.[10][11][12]

In an MFC, bacteria at the anode oxidize organic fuel, releasing electrons. These electrons can be transferred to the anode either directly through membrane-bound proteins or indirectly via soluble electron mediators.[7] While some bacteria naturally produce their own phenazine-based mediators, the addition of exogenous mediators like this compound can enhance electron transfer rates and, consequently, the power output of the MFC.[7][8] The study of such mediators is crucial for optimizing the efficiency of MFCs for applications in wastewater treatment and renewable energy generation.[11][12]

Caption: Role of this compound as an electron shuttle in a microbial fuel cell.

Toxicology and Biocompatibility

While this compound is generally considered to have low cytotoxicity at the concentrations used in cell culture media, it is important to adhere to safety guidelines.[6] As with any chemical, direct contact with the skin, eyes, and respiratory tract should be avoided.[13] It is harmful if swallowed and may cause skin and eye irritation.[14] Researchers should consult the material safety data sheet (MSDS) for detailed handling and disposal instructions.[13][14] The concept of biocompatibility is complex, and while this compound is suitable for in vitro assays, its in vivo effects would require further investigation.[15][16]

Conclusion

This compound has established itself as an indispensable tool in research, offering a stable and reliable solution for mediating electron transfer in a variety of biological assays. Its photochemical stability overcomes the primary limitation of its predecessor, PMS, leading to more consistent and reproducible data. From quantifying cellular health to exploring the frontiers of bioenergy, this compound empowers researchers to probe the intricate redox biology of living systems with greater accuracy and confidence. As research continues to evolve, the applications of this versatile electron mediator are likely to expand further.

References

- [1-methoxy-5-methylphenazinium-methylsulfate--a light stabile redox mediator in the histochemistry (author's transl)]. (1980). Acta Histochemica, 66(2), 273–275.

- Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance. (1980). Clinica Chimica Acta, 101(2-3), 321–326.

- Microbial Phenazine Production Enhances Electron Transfer in Biofuel Cells. (2006). Environmental Science & Technology, 40(21), 6776–6781.

- Evaluating the production and bio-stimulating effect of 5-methyl 1, hydroxy phenazine on microbial fuel cell performance. (2015). Bioresource Technology, 195, 123–131.

- Simulating the redox potentials of unexplored phenazine derivatives as electron mediators for biofuel cells. (2021). Materials Research Express, 8(4), 045503.

- Employment of 1-Methoxy-5-Ethyl Phenazinium Ethyl Sulfate as a Stable Electron Mediator in Flavin Oxidoreductases-Based Sensors. (2020). Sensors, 20(10), 2850.

- This compound methosulfate | C15H16N2O5S | CID 127832. (n.d.). PubChem - NIH.

- This compound | C13H10N2O | CID 76137. (n.d.). PubChem - NIH.

- Biocompatibility Evolves: Phenomenology to Toxicology to Regeneration. (2018). Seminars in Immunology, 38, 1–11.

- MFCs | Microbial fuel cells & METs. (n.d.). Penn State University.

- 1-Methoxy-5-Methylphenazinium Methyl Sulfate. (1977). Semantic Scholar.

- Can you suggest me the protocol for XTT assay? (2015). ResearchGate.

- Electrochemical Insight into the Use of Microbial Fuel Cells for Bioelectricity Generation and Wastewater Treatment. (2023). Energies, 16(6), 2731.

- Microbial Fuel Cell Construction Features and Application for Sustainable Wastewater Treatment. (2023). Sustainability, 15(9), 7434.

- Toxicology and biocompatibility of bioglasses. (1981). Journal of Biomedical Materials Research, 15(6), 805–817.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. [1-methoxy-5-methylphenazinium-methylsulfate--a light stabile redox mediator in the histochemistry (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. This compound·methosulfate - Creative Enzymes [creative-enzymes.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. MFCs | Microbial fuel cells & METs [sites.psu.edu]

- 11. Electrochemical Insight into the Use of Microbial Fuel Cells for Bioelectricity Generation and Wastewater Treatment [mdpi.com]

- 12. Microbial Fuel Cell Construction Features and Application for Sustainable Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. This compound methosulfate | C15H16N2O5S | CID 127832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Biocompatibility Evolves: Phenomenology to Toxicology to Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Toxicology and biocompatibility of bioglasses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methoxyphenazine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-Methoxyphenazine, a key heterocyclic compound. Intended for researchers, chemists, and professionals in drug development, this document delves into its fundamental properties, synthesis, chemical reactivity, and burgeoning applications. A clear distinction is drawn between this compound and its widely used quaternary salt, 1-Methoxy-5-methylphenazinium methyl sulfate (1-methoxy PMS), to provide a nuanced understanding of their respective roles in scientific research.

Core Identification and Physicochemical Properties

This compound is a derivative of phenazine, a dibenzo-annulated pyrazine. Its core structure consists of a planar tricyclic system with a methoxy group substituted at the 1-position. This seemingly simple modification imparts specific electronic properties that influence its reactivity and utility as a chemical intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2876-17-7 | [1] |

| Molecular Formula | C₁₃H₁₀N₂O | [1] |

| Molecular Weight | 210.24 g/mol | [1] |

| Appearance | Light yellow to orange powder/crystal | |

| Melting Point | 171-173 °C | |

| IUPAC Name | This compound | [1] |

| Synonyms | Phenazine, 1-methoxy- | [1] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is classically achieved through the oxidative condensation of an o-phenylenediamine with a substituted catechol derivative. The following protocol is adapted from a well-established procedure, providing a reliable method for laboratory-scale synthesis.[2]

Causality of Experimental Choices:

-

Oxidizing Agent: Lead dioxide (PbO₂) is employed as a potent but selective oxidizing agent. Its role is to facilitate the oxidative cyclization of the reaction intermediates to form the phenazine ring system.

-

Solvent: Dry benzene is used as the reaction solvent due to its inert nature and its ability to azeotropically remove water that may be formed during the reaction, driving the equilibrium towards product formation.

-

Reactants: Pyrogallol monomethyl ether serves as the source of the methoxy-substituted benzene ring, while o-phenylenediamine provides the second aromatic ring and the nitrogen atoms for the pyrazine core.

Experimental Protocol: Synthesis of this compound

-

Preparation of the Oxidizing Agent Suspension: In a suitable reaction vessel, suspend 200 g (0.42 mole) of powdered lead dioxide in 3 L of dry benzene.[2]

-

Addition of Pyrogallol Monomethyl Ether: To this suspension, add a solution of 10 g (0.07 mole) of pyrogallol monomethyl ether in benzene.[2] Agitate the mixture vigorously for 10-20 minutes. The reddish-brown solid is then filtered.[2]

-

Condensation Reaction: To the filtrate, immediately add a solution of 6 g (0.055 mole) of o-phenylenediamine in 500 ml of benzene with mechanical stirring.[2]

-

Reaction Monitoring and Work-up: The reaction mixture is stirred, and the progress can be monitored by thin-layer chromatography. Upon completion, the mixture is filtered to remove any remaining solids.

-

Purification: The crude product in the filtrate is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Chemical Reactivity and Derivatives

The chemical reactivity of this compound is centered around the phenazine core and the methoxy substituent.

-

Demethylation: The methoxy group can be cleaved to yield 1-hydroxyphenazine, a biologically active natural product. This is typically achieved by refluxing with a strong acid like hydrobromic acid.[2] This demethylation is a critical step in the synthesis of other important phenazine derivatives, including the antibiotic pyocyanine.[2]

-

N-Alkylation and Oxidation: The nitrogen atoms in the phenazine ring can be alkylated and oxidized. A prominent example is the formation of 1-Methoxy-5-methylphenazinium methyl sulfate (1-methoxy PMS, CAS: 65162-13-2) . This quaternary ammonium salt is a vital tool in biochemistry and diagnostics.[3][4]

The Important Derivative: 1-Methoxy-5-methylphenazinium methyl sulfate (1-methoxy PMS)

While this compound itself has applications, its derivative, 1-methoxy PMS, is more widely utilized in research settings. It is crucial to understand its function as it is often contextually linked to the parent compound.

1-methoxy PMS is a photochemically stable electron mediator.[4] This stability is a significant advantage over the more light-sensitive phenazine methosulfate (PMS). Its primary application is in coupled enzymatic assays to quantify the activity of NAD(P)H-dependent dehydrogenases.

Mechanism of Action in Assays: 1-methoxy PMS acts as an intermediate electron carrier, accepting electrons from NAD(P)H (produced by the dehydrogenase) and transferring them to a final electron acceptor, typically a tetrazolium salt (e.g., WST-8, XTT). The reduction of the tetrazolium salt results in the formation of a colored formazan dye, which can be quantified spectrophotometrically.

Applications in Research and Development

This compound

-

Agrochemical Potential: Phenazine compounds, including this compound, have shown potential in agricultural applications for the prevention of plant diseases and insect pests.[5] Their antimicrobial properties make them candidates for the development of novel biopesticides.

-

Synthetic Intermediate: As demonstrated, this compound is a crucial intermediate in the synthesis of other biologically active phenazines.[2] This role as a building block is significant in medicinal chemistry and drug discovery, where the phenazine scaffold is explored for anticancer and antimicrobial activities.[5]

1-Methoxy-5-methylphenazinium methyl sulfate (1-methoxy PMS)

-

Enzyme Assays: It is extensively used for the colorimetric determination of lactate dehydrogenase (LDH), succinate dehydrogenase, and other NAD(P)H-dependent enzymes of diagnostic importance.[6]

-

Cell Viability and Cytotoxicity Assays: Assays employing 1-methoxy PMS and a tetrazolium salt (like WST-8) are common for measuring cell proliferation and cytotoxicity in drug screening. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

-

Reactive Oxygen Species (ROS) Induction: 1-methoxy PMS can induce the formation of active oxygen species, which is a property being explored in various biological studies.[7]

Spectral Characterization Data

Access to spectral data is essential for the unambiguous identification and quality control of this compound.

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, confirming the compound's identity.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, respectively. These spectra are crucial for structural elucidation and purity assessment.[9]

Safety and Handling

For 1-Methoxy-5-methylphenazinium methyl sulfate, it is advised to avoid contact with skin and eyes, and to use it in a well-ventilated area.[10] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed when handling this compound and its derivatives. It is important to consult the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined synthesis and clear utility as a chemical intermediate. While its direct biological applications are an area of ongoing research, its derivative, 1-methoxy PMS, has become an indispensable tool in modern biochemistry and cell biology. The continued exploration of the phenazine scaffold promises to uncover new applications for these versatile molecules in medicine and agriculture.

References

- Wrede, F., & Strack, E. (1929). Pyocyanine, the blue pigment of B. pyocyaneus. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(8), 2051-2055.

- Kipriyadi, V. A., & Lagonenko, A. L. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 27(19), 6632.

- Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.

- Wikipedia contributors. (2023, November 29). Ullmann condensation. In Wikipedia, The Free Encyclopedia.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076).

- Wiley-VCH GmbH. (2026). 1-METHOXYPHENAZIN - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- John Wiley & Sons, Inc. (2025). 1-METHOXYPHENAZIN - Optional[MS (GC)] - Spectrum. SpectraBase.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 127832, this compound methosulfate.

- SynArchive. (n.d.). Ullmann Condensation.

- Brooke, P. K., et al. (1976). Synthesis of some methoxy- and hydroxy-phenazine-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (21), 2248-2251.

- Pharmaffiliates. (n.d.). 1-Methoxy-5-methylphenazinium Methyl Sulfate.

- Wikipedia contributors. (2023, December 15). Ullmann reaction. In Wikipedia, The Free Encyclopedia.

- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.

- BYJU'S. (n.d.). Ullmann Reaction.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076).

- Cai, M., et al. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. RSC Advances, 6, 83641-83648.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76137, this compound.

- Reddy, K. S., et al. (2012). An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. Organic Process Research & Development, 16(4), 648-651.

- Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application.

- Dojindo Molecular Technologies, Inc. (n.d.). Electron Mediator 1-Methoxy PMS.

- Mlunias. (n.d.). Chemical Intermediates: The Key Role of Chemical Intermediates in the Pharmaceutical Industry.

Sources

- 1. This compound | C13H10N2O | CID 76137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound methosulfate | C15H16N2O5S | CID 127832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound·methosulfate - Creative Enzymes [creative-enzymes.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

1-methoxy PMS as an electron mediator

An In-depth Technical Guide: 1-Methoxy PMS as a Superior Electron Mediator in Quantitative Biology

Abstract

The quantification of metabolic activity and enzyme kinetics is fundamental to life sciences research and drug development. Assays relying on the reduction of tetrazolium salts are workhorses in this field, but their accuracy is critically dependent on the efficiency and stability of the electron mediator used. This guide provides a deep dive into 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxy PMS), a photochemically stable electron mediator. We will explore its core mechanism, elucidate its significant advantages over the historically used phenazine methosulfate (PMS), provide validated experimental protocols, and offer expert insights to ensure robust and reproducible data generation.

The Central Role of Electron Mediators in Biological Assays

Many critical enzymatic reactions, particularly those involving dehydrogenases, generate NADH or NADPH. Direct spectrophotometric measurement of these cofactors can be challenging. A more sensitive and common approach involves coupling the production of NAD(P)H to the reduction of a chromogenic reporter, typically a tetrazolium salt (e.g., WST-8, XTT, MTT). This reduction, however, is often kinetically slow.

An electron mediator acts as a catalytic shuttle, rapidly accepting electrons from NAD(P)H and efficiently transferring them to the tetrazolium salt.[1][2] This amplification step is crucial for the sensitivity and speed of the assay. The ideal mediator should be stable, efficient, and non-interfering. For years, phenazine methosulfate (PMS) was the standard, but its inherent instability, particularly its photosensitivity, created significant challenges with background noise and reproducibility.[1][3] This led to the development of 1-methoxy PMS, a superior alternative that addresses these core limitations.[4][5]

Mechanism of Action: A Stabilized Electron Cascade

1-methoxy PMS facilitates a rapid, multi-step electron transfer process that converts a biological signal (enzyme activity) into a measurable optical signal (color change).

-

NAD(P)H Production: A dehydrogenase enzyme metabolizes its substrate, reducing NAD⁺ or NADP⁺ to NADH or NADPH, respectively. The concentration of this reduced cofactor is directly proportional to the metabolic activity of the cells or the kinetic rate of the enzyme.

-

Mediator Reduction: 1-methoxy PMS efficiently oxidizes NAD(P)H back to NAD(P)⁺ by accepting its electrons, resulting in the formation of reduced 1-methoxy PMS. This step is significantly faster with 1-methoxy PMS than with many other mediators.[4][5]

-

Tetrazolium Salt Reduction: The reduced 1-methoxy PMS rapidly transfers the captured electrons to a water-soluble tetrazolium salt, such as WST-8.[6][7]

-

Signal Generation: Upon reduction, the tetrazolium ring is cleaved, producing a highly colored, water-soluble formazan dye. The amount of formazan generated is stoichiometric with the amount of NAD(P)H produced, allowing for accurate quantification via absorbance measurement (typically around 460 nm for WST-8).[7][8]

Caption: Electron transfer cascade from NAD(P)H to WST-8 facilitated by 1-methoxy PMS.

The Decisive Advantage: Photochemical Stability

The primary reason to select 1-methoxy PMS over traditional PMS is its exceptional stability.[4][9] PMS is highly susceptible to photoreduction, meaning it can be reduced by ambient light, leading to a non-enzymatic reduction of the tetrazolium dye. This results in high, variable background absorbance, which compromises assay sensitivity and reproducibility.

The methoxy group on the phenazine ring of 1-methoxy PMS provides steric and electronic shielding, rendering the molecule significantly more resistant to light and chemical degradation.[3][10]

| Feature | 1-methoxy PMS | Phenazine Methosulfate (PMS) |

| Photochemical Stability | High. Can be handled in ambient light with minimal degradation.[1][4] | Very Low. Rapidly degrades in light, requiring dark conditions.[3] |

| Solution Stability | Aqueous solutions are stable for months at room temperature.[1][11] | Aqueous solutions are unstable and must be prepared fresh. |

| Background Signal | Low and consistent, leading to a higher signal-to-noise ratio.[9] | High and variable, increasing over time due to auto-reduction. |

| Cytotoxicity | Minimal to no cytotoxicity at working concentrations.[2][12] | Can exhibit higher cytotoxicity, interfering with long-term cell assays. |

| Redox Potential (E₀') | ~ +63 mV[1][4] | ~ +80 mV |

Validated Protocol: Quantifying Dehydrogenase Activity

This protocol provides a robust framework for measuring the activity of an NAD(P)H-dependent dehydrogenase in a 96-well format. It is designed to be self-validating through the inclusion of critical controls.

Reagent Preparation & Handling

-

Assay Buffer: e.g., 100 mM Tris-HCl or PBS, pH 7.4. Ensure the buffer is optimal for your enzyme of interest.

-

Enzyme Solution: Purified enzyme or cell lysate diluted in cold Assay Buffer. Keep on ice.

-

Substrate Solution: Prepare a 10X stock of the specific substrate for your enzyme in Assay Buffer.

-

Cofactor Solution: Prepare a 10X stock of NAD⁺ or NADP⁺ in Assay Buffer.

-

1-methoxy PMS Stock (100X): Dissolve 1-methoxy PMS in sterile, purified water to a concentration of 20 mM. Store in aliquots at -20°C, protected from light. This stock is stable for at least 6 months.[12]

-

WST-8 Stock (20X): Dissolve WST-8 in sterile, purified water to a concentration of 20 mM. Filter sterilize and store at 4°C, protected from light.

Experimental Workflow

The following steps are for a final reaction volume of 200 µL per well.

-

Prepare Master Mix: Create a "Colorimetric Master Mix" for the number of wells required. For each well, combine:

-

158 µL Assay Buffer

-

2 µL 1-methoxy PMS Stock (Final concentration: 0.2 mM)

-

10 µL WST-8 Stock (Final concentration: 1.0 mM)

-

-

Set Up Plate:

-

Test Wells: Add 170 µL of Master Mix + 10 µL of Substrate Solution.

-

Negative Control (No Substrate): Add 170 µL of Master Mix + 10 µL of Assay Buffer.

-

Blank (No Enzyme): Add 180 µL of Master Mix + 10 µL of Substrate Solution.

-

-

Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate Reaction: Start the reaction by adding 20 µL of Enzyme Solution to the Test and Negative Control wells. Add 20 µL of Assay Buffer to the Blank wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure absorbance at 450-460 nm every 60 seconds for 15-30 minutes.

-

Data Analysis:

-

Subtract the absorbance of the Blank wells from all other wells.

-

Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve for the Test and Negative Control wells.

-

The true enzymatic rate is the rate of the Test wells minus the rate of the Negative Control wells.

-

Sources

- 1. Electron Mediator 1-Methoxy PMS | CAS 65162-13-2 Dojindo [dojindo.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Potential Application of the WST-8-mPMS Assay for Rapid Viable Microorganism Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Methoxy-5-Methylphenazinium Methyl Sulfate | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. stemcell.com [stemcell.com]

- 8. zellx.de [zellx.de]

- 9. Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. genscript.com [genscript.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Photochemical Stability of 1-Methoxyphenazine

Abstract

This technical guide provides a comprehensive framework for assessing the photochemical stability of 1-methoxyphenazine. While this compound and its salts are noted for their relative photochemical stability compared to other electron mediators like 5-methylphenazinium methyl sulfate (PMS), a thorough understanding of its behavior under photostress conditions is critical for its application in diagnostics, drug development, and materials science.[1][2][3] This document synthesizes foundational photochemical principles with actionable, field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to design, execute, and interpret robust photostability studies. We will explore the theoretical underpinnings of phenazine photochemistry, detail rigorous experimental workflows compliant with industry standards, and outline analytical strategies for the identification and quantification of potential photodegradants.

Introduction: The Significance of this compound and Its Photostability

This compound belongs to the phenazine class of nitrogen-containing heterocyclic compounds.[4] Phenazines are a well-established structural motif in a variety of contexts, from natural products with antibiotic properties to synthetic dyes and redox indicators.[5][6][7] The addition of a methoxy group at the 1-position influences the molecule's electronic properties, solubility, and, critically, its interaction with light.

While the methylated salt, 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxy-PMS), is specifically cited as a "photochemically stable" electron mediator, this stability is relative and context-dependent.[1][2] For applications requiring high sensitivity, long-term storage, or use in transparent matrices exposed to ambient or operational light, a quantitative assessment of this stability is not merely academic but a prerequisite for reliable performance. Degradation, even if minimal, can lead to loss of activity, generation of interfering species, or unforeseen toxicological profiles.

This guide addresses the critical need for a standardized approach to evaluating the photostability of this compound, moving beyond qualitative descriptors to quantitative metrics and mechanistic understanding.

Theoretical Framework: Predicting Photochemical Behavior

The interaction of this compound with light is governed by fundamental photochemical principles. Understanding these principles allows for the prediction of potential degradation pathways and informs the design of meaningful stability studies.

Light Absorption and Electronic Excitation

Like other aromatic systems, this compound possesses a chromophore that absorbs light in the UV-Visible spectrum. Upon absorbing a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, several processes can occur:

-

Fluorescence: Radiative decay back to the ground state (S₀).

-

Internal Conversion (IC): Non-radiative decay to S₀.

-

Intersystem Crossing (ISC): A spin-inversion process leading to the formation of a longer-lived, lower-energy triplet state (T₁).

The efficiency of ISC is crucial, as the long lifetime of the triplet state increases the probability of bimolecular reactions with other molecules, such as oxygen, leading to degradation.

Predicted Photodegradation Pathways

While specific degradation studies on this compound are not extensively documented in publicly available literature, we can infer likely pathways based on the known reactivity of the phenazine core and related substituted aromatic compounds.[8][9][10]

-

Photo-oxidation: This is a primary degradation route for many organic molecules. The excited triplet state (T₁) of this compound can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then attack the electron-rich phenazine ring or the methoxy group. Alternatively, electron transfer from the excited phenazine to oxygen can produce a superoxide radical anion (O₂⁻•), initiating a cascade of radical reactions. Studies on phenazine-1-carboxylic acid (PCA) have shown that its degradation is accelerated by oxygen and results in hydroxylated products.[9]

-

Photoreduction: In the absence of oxygen and the presence of a hydrogen donor, the excited state of phenazine derivatives can be reduced. This process is central to the function of phenazine-based photocatalysts, which can cycle between the phenazine and dihydrophenazine forms.[11] While this is a reversible and desired process in some applications, irreversible subsequent reactions can lead to degradation.

-

Photo-cleavage of the Methoxy Group: The ether linkage of the methoxy group can be a point of vulnerability. Absorption of UV light can lead to homolytic or heterolytic cleavage, potentially forming a 1-hydroxyphenazine derivative and various radical species. Studies on other aromatic ethers have demonstrated this type of photodegradation.

-

Ring Opening/Rearrangement: High-energy irradiation or reaction with highly reactive species like hydroxyl radicals (•OH), which can be formed in aqueous solutions, may lead to the cleavage of the aromatic ring system itself.

The following diagram illustrates the primary energetic transitions and potential reactive pathways.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound·methosulfate - Creative Enzymes [creative-enzymes.com]

- 4. This compound | C13H10N2O | CID 76137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Global landscape of phenazine biosynthesis and biodegradation reveals species-specific colonization patterns in agricultural soils and crop microbiomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 9. Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methoxyphenazine: Solubility and Storage Conditions

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility and storage of 1-methoxyphenazine (CAS 2876-17-7), a heterocyclic aromatic compound with applications in organic synthesis, materials science, and pharmaceutical research. Understanding its physicochemical properties is paramount for ensuring experimental reproducibility, maintaining compound integrity, and maximizing its potential in various research and development endeavors.

Core Compound Characteristics

This compound is a phenazine derivative characterized by a methoxy group substitution. This structural feature significantly influences its electronic properties and, consequently, its solubility and stability.

| Property | Value | Source(s) |

| CAS Number | 2876-17-7 | [1][2] |

| Molecular Formula | C₁₃H₁₀N₂O | [1][2] |

| Molecular Weight | 210.24 g/mol | [1][2] |

| Appearance | Light yellow to yellow to orange crystalline powder | [1] |

| Melting Point | 168.0 - 173.0 °C | [1] |

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its application in solution-based assays and synthetic protocols. As a largely nonpolar molecule, its solubility is dictated by the principle of "like dissolves like."

Qualitative Solubility:

Based on its chemical structure and the general properties of phenazine derivatives, this compound exhibits poor solubility in aqueous solutions and good solubility in various organic solvents. The presence of the methoxy group imparts some polarity, but the dominant aromatic core dictates its hydrophobic nature.

Quantitative Solubility Data:

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, a qualitative assessment suggests good solubility in common laboratory solvents such as:

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Methanol

-

Chloroform

-

Benzene [3]

For the related salt, 1-methoxy-5-methylphenazinium methyl sulfate (1-Methoxy PMS), a water solubility of approximately 1 mg/mL has been reported.[4] This salt form is significantly more polar, and this solubility value should not be directly extrapolated to the free base, this compound.

Protocol for Preparing a Stock Solution:

The following is a best-practice protocol for the preparation of a this compound stock solution for research purposes.

Materials:

-

This compound solid

-

Anhydrous DMSO or ethanol (or other suitable dry organic solvent)[5]

-

Sterile microcentrifuge tubes or glass vials with PTFE-lined caps

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial on a calibrated analytical balance. Perform this in a well-ventilated area or a chemical fume hood.[6][7]

-

Solvent Addition: Add the calculated volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Securely cap the tube or vial and vortex thoroughly for 1-2 minutes.

-

Visual Inspection: Visually inspect the solution for any undissolved particulate matter.

-

Sonication (if necessary): If particulates remain, place the tube or vial in a sonicator bath for 5-10 minutes to aid dissolution. Gentle warming may also be applied, but care should be taken to avoid thermal degradation.

-

Storage: Once fully dissolved, store the stock solution under the recommended conditions (see Section 3).

Storage and Stability

Proper storage of both solid this compound and its solutions is crucial to prevent degradation and ensure the reliability of experimental results.

Solid Compound Storage:

For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][8] A recommended storage temperature is at room temperature, ideally below 15°C.[1] The storage area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[8]

Stock Solution Storage:

Stock solutions of this compound in organic solvents should be stored at low temperatures to minimize solvent evaporation and slow down potential degradation. Recommended storage conditions are:

-

Short-term (1-2 weeks): 2-8 °C

-

Long-term (months to years): -20 °C or -80 °C

Solutions should be stored in tightly sealed containers, such as glass vials with PTFE-lined caps, and protected from light. For solutions of the related compound 1-methoxy PMS, storage at -20°C for up to 6 months and at -80°C for up to a year is suggested.

Potential Degradation Pathways

As a phenazine derivative, this compound is susceptible to degradation through several mechanisms, primarily photodegradation and oxidation.

A. Photodegradation:

Phenazine compounds are known to be photosensitive and can degrade upon exposure to light, particularly in solution.[9] This degradation can lead to discoloration and a loss of the compound's intended activity.[10] The degradation of a similar compound, phenazine-1-carboxylic acid, has been shown to be light-dependent and results in hydroxylated products.[11] It is therefore critical to handle this compound and its solutions in a light-protected environment (e.g., using amber vials, wrapping containers in aluminum foil).

Caption: Simplified photodegradation pathway of this compound.

B. Oxidative Degradation:

The phenazine ring system is redox-active, making it susceptible to oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents.[9][12] This can lead to the formation of N-oxides or other oxidation products, altering the compound's properties.[13] Solutions, particularly in solvents that are not rigorously degassed, are more prone to oxidative degradation.

Caption: Simplified oxidative degradation pathway of this compound.

C. pH-Dependent Degradation:

The stability of phenazine solutions can be pH-dependent.[9] Both strongly acidic and basic conditions may promote hydrolysis of the methoxy group or other rearrangements of the phenazine core. For phenazine-1-carboxylic acid, stability is greater in neutral or alkaline conditions compared to acidic environments.[11]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7]

-

Ingestion: Do not ingest. If swallowed, seek medical attention.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a valuable compound in various scientific disciplines. Its effective use hinges on a thorough understanding of its solubility and stability. While it is readily soluble in common organic solvents, it is sensitive to light and oxidation. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

- Peng, H., et al. (2018). Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid. figshare. [Link]

- Ziener, U., et al. (2024). New Insights into the Photostability of Phenoxazines. ChemistryViews. [Link]

- Goll, F. D., et al. (2024). Photostability of Phenoxazine Derivatives.

- Underberg, W. J. (1978). Oxidative degradation of pharmaceutically important phenothiazines I: Isolation and identification of oxidation products of promethazine. Journal of Pharmaceutical Sciences, 67(8), 1128-31. [Link]

- Hernandez, M. E., et al. (2004). Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. Environmental Science & Technology, 38(10), 2737-2743. [Link]

- Pierson, L. S., & Thomashow, L. S. (2013). Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes. Applied Microbiology and Biotechnology, 97(14), 5997-6006. [Link]

- Pharmaffiliates. (n.d.). 1-Methoxy-5-methylphenazinium Methyl Sulfate.

- Organic Syntheses. (n.d.). Pyocyanine. Organic Syntheses. [Link]

- Oniszczuk, A., et al. (2020). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceuticals, 13(12), 433. [Link]

- Abdel-Shakour, F. T., et al. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 29(20), 4784. [Link]

- Hernandez, M. E., et al. (2004). Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction. Applied and Environmental Microbiology, 70(2), 921-928. [Link]

- PubChem. (n.d.).

- precisionFDA. (n.d.). This compound. precisionFDA. [Link]

- PubChem. (n.d.). This compound. PubChem. [Link]

- Dojindo Molecular Technologies, Inc. (n.d.). Electron Mediator 1-Methoxy PMS. Dojindo Molecular Technologies, Inc. [Link]

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]

- Organic Syntheses. (n.d.). Synthesis of 1,3-Dihydroxyphenazine. Organic Syntheses, 102, 45-59. [Link]

- That Chemist. (2022, May 25). How to Best Dry Solvents [Video]. YouTube. [Link]

- Organic Syntheses. (n.d.). Methoxyacetonitrile. Organic Syntheses. [Link]

- Semantic Scholar. (n.d.).

Sources

- 1. This compound | 2876-17-7 | TCI AMERICA [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. caymanchem.com [caymanchem.com]

- 5. youtube.com [youtube.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]

- 11. Item - Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid - figshare - Figshare [figshare.com]

- 12. Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to Formazan Dye-Based Assays: Core Principles and Best Practices

This guide provides an in-depth exploration of formazan dye-based assays, a cornerstone for assessing cell viability, proliferation, and cytotoxicity in academic and industrial research. Moving beyond a simple recitation of protocols, we will delve into the fundamental biochemistry, explore the nuances of different tetrazolium salts, and provide field-proven insights to empower you to generate robust and reproducible data.

The Foundational Chemistry: Tetrazolium Salts and Formazan Dyes

At the heart of these colorimetric assays lies the bioreduction of a tetrazolium salt into a intensely colored formazan product.[1] Tetrazolium salts are water-soluble compounds that, in their oxidized state, are typically pale yellow.[2][3] The core of their utility is their ability to be reduced by cellular enzymes, primarily NAD(P)H-dependent oxidoreductases and dehydrogenases, which are indicative of metabolic activity.[2][4] This enzymatic reduction cleaves the tetrazolium ring, resulting in the formation of a formazan dye.[5][6][7]

The intensity of the colored formazan product is directly proportional to the number of metabolically active, and therefore viable, cells in the sample.[5][8][9] This relationship allows for the quantitative assessment of cellular health in response to various stimuli, including potential therapeutics, toxins, or growth factors.[9]

Caption: The core principle of formazan dye-based assays.

A Comparative Analysis of Common Tetrazolium Salts

While the underlying principle is conserved, the specific tetrazolium salt employed significantly impacts the assay's characteristics and protocol. The choice of reagent should be a deliberate one, guided by the experimental goals and cell type.

| Feature | MTT | XTT | WST-1 | WST-8 (CCK-8) |

| Full Name | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | 4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium |

| Formazan Solubility | Insoluble in water | Soluble in water | Soluble in water | Highly soluble in water |

| Solubilization Step | Required (e.g., DMSO, isopropanol)[2][10] | Not required | Not required[11] | Not required[12] |

| Toxicity to Cells | High[6] | Low | Low | Very Low |

| Sensitivity | Moderate[6] | High[6] | High[13] | Higher than other assays[6] |

| Absorbance Max (nm) | ~570[6] | ~450-500[14] | ~420-480[11] | ~460[15] |

| Electron Mediator | Not required | Required (e.g., PMS) | Not required | Required (e.g., 1-methoxy PMS)[15] |

In-Depth Protocol Guides

The Classic: MTT Assay

The MTT assay is a widely adopted method for assessing cell viability and proliferation. It relies on the reduction of the yellow tetrazolium salt MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[6]

The positively charged MTT readily penetrates viable eukaryotic cells.[10] Inside the cell, mitochondrial reductases, particularly succinate dehydrogenase, cleave the tetrazolium ring to form formazan crystals that accumulate within the cell.[6] It's important to note that while mitochondrial activity is a primary driver, some MTT reduction can also occur in the cytoplasm and at the cell membrane.[4][6] The insoluble nature of the formazan necessitates a solubilization step before absorbance can be measured.[2][10]

Caption: A simplified workflow of the MTT assay.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with the test compound for the desired duration.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Remove the culture medium from the wells and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.[10]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[10] The optimal incubation time should be determined empirically for each cell type.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[2][10][16]

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Controls are Non-Negotiable: Always include blank wells (medium and MTT, no cells) to determine background absorbance, and untreated control wells (cells, medium, and MTT) to represent 100% viability.[6]

-

Incomplete Solubilization: This is a major source of error.[4][6][16] Visually inspect the wells under a microscope to ensure all formazan crystals are dissolved before reading the plate.

-

MTT Toxicity: The MTT reagent itself can be toxic to cells, especially with prolonged incubation.[16] Optimize the incubation time to maximize signal without inducing cytotoxicity from the reagent.

The Second Generation: XTT Assay

The XTT assay was developed to overcome some of the limitations of the MTT assay, most notably the need for a solubilization step.[17] XTT is reduced to a water-soluble orange formazan product.[14]

Unlike MTT, the negatively charged XTT does not readily penetrate cells.[10] Its reduction is thought to occur at the cell surface via trans-plasma membrane electron transport. The efficiency of XTT reduction is significantly enhanced by the presence of an intermediate electron acceptor, such as phenazine methosulfate (PMS).[17]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Reagent Preparation: Thaw the XTT labeling reagent and the electron-coupling reagent. Immediately before use, mix the two reagents.[14]

-

XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.[14]

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Shake the plate gently. Measure the absorbance between 450-500 nm.[14]

-

Electron Mediator is Key: The inclusion of an electron mediator like PMS is crucial for a robust signal in most cell lines.[17]

-

Phenol Red Interference: The color of the formazan product can be influenced by the pH of the culture medium. Using a medium without phenol red can improve accuracy.

The Water-Soluble Advancements: WST-1 and WST-8 (CCK-8) Assays

WST-1 and WST-8 are newer generations of tetrazolium salts that offer significant advantages in terms of convenience, sensitivity, and lower cytotoxicity.[8][11][15][18]

Similar to XTT, WST-1 and WST-8 are negatively charged and their reduction occurs extracellularly, mediated by electron carriers.[10] WST-8, in particular, is reduced by cellular dehydrogenases with the help of an electron mediator to produce a water-soluble orange formazan dye.[15] The amount of formazan produced is directly proportional to the number of living cells.[8][15]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Reagent Addition: Add 10 µL of the WST-8 reagent directly to each well.[8]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[8]

-

Absorbance Measurement: Shake the plate gently to ensure a homogenous distribution of the color. Measure the absorbance at approximately 450 nm.[8]

-

Simplicity Reduces Error: The single-reagent addition and elimination of wash and solubilization steps minimize handling errors and variability.[12]

-

Low Toxicity Allows for Longer Studies: The low cytotoxicity of the WST-8 reagent makes it suitable for longer-term proliferation assays where the same cells may be measured at multiple time points.

Troubleshooting and Best Practices

-

Optimize Cell Seeding Density: Too few cells will result in a low signal, while too many can lead to nutrient depletion and a non-linear response.[4]

-

Compound Interference: Test compounds that are colored or have reducing properties can interfere with the assay.[16] Always run a cell-free control with the compound to check for direct reduction of the tetrazolium salt.[16]

-

Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. To mitigate this, fill the peripheral wells with sterile PBS or medium and do not use them for experimental data.[16]

Conclusion

Formazan dye-based assays are powerful and versatile tools for the in vitro assessment of cellular health. A thorough understanding of the underlying principles and the specific characteristics of each tetrazolium salt is paramount for selecting the appropriate assay and generating reliable, high-quality data. By implementing proper controls and adhering to best practices, researchers can confidently employ these assays to advance their drug discovery and development efforts.

References

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Roche.

- MTT assay. (2023, September 26). In Wikipedia.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.

- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information.

- WST-1 Assay Protocol for Cell Viability. (n.d.). Roche.

- XTT Proliferation Assay Protocol. (n.d.). Trevigen.

- Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Future of Things.

- Cellular viability - WST-1 assay Protocol for adherent cells. (2014, January 30). NanOxiMet.

- Formazan – Knowledge and References. (n.d.). Taylor & Francis.

- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.

- The study of the yellow tetrazolium salt reduction to formazan in HеLa cells. (n.d.). Journal of Pharmaceutical Sciences and Research.

- Functionalized formazans: A review on recent progress in their pharmacological activities. (2018). European Journal of Medicinal Chemistry, 157, 1135-1154.

- Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. (2010). Journal of Agricultural and Food Chemistry, 58(15), 8526–8532.

- CytoScan™ WST-1 Cell Cytotoxicity Assay. (n.d.). G-Biosciences.

- WST-8 Cell Proliferation Kit. (n.d.). OZ Biosciences.

- Scudiero, D. A., Shoemaker, R. H., Paull, K. D., Monks, A., Tierney, S., Nofziger, T. H., Currens, M. J., Seniff, D., & Boyd, M. R. (1988). Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer research, 48(17), 4827–4833.

- WST-8 Assay Mechanism. (n.d.). ResearchGate.

- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). International Journal of Molecular Sciences, 22(23), 12817.

- Vistica, D. T., Skehan, P., Scudiero, D., Monks, A., Pittman, A., & Boyd, M. R. (1991). Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production. Cancer research, 51(10), 2515–2520.

- Formazan dye: Significance and symbolism. (2025, July 31). ScienceDirect.

- The Essential Role of In Vitro MTT Assay in Drug Discovery. (2023, June 8). ACME Research Solutions.

- Bernas, T., & Dobrucki, J. (1999). Reduction of a tetrazolium salt, CTC, by intact HepG2 human hepatoma cells. Biochimica et biophysica acta, 1451(2-3), 353–362.

- Alley, M. C., Scudiero, D. A., Monks, A., Hursey, M. L., Czerwinski, M. J., Fine, D. L., Abbott, B. J., Mayo, J. G., Shoemaker, R. H., & Boyd, M. R. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer research, 48(3), 589–601.

- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen.

- Why is my MTT Assay not turning Purple? (2015, June 29). ResearchGate.

- Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison. (2017). Nanotoxicology, 11(1), 78-90.

- The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. (2016). PLoS One, 11(5), e0155772.

- Limitation of Water-Soluble Tetrazolium Salt for the Cytocompatibility Evaluation of Zinc-Based Metals. (2021). Materials (Basel, Switzerland), 14(20), 6176.

- Reduction of MTT to formazan crystals. (n.d.). ResearchGate.

- Combining the Rapid MTT Formazan Exocytosis Assay and the MC65 Protection Assay Led to the Discovery of Carbazole Analogs as Small-Molecule Inhibitors of Aβ Oligomer-Induced Cytotoxicity. (2008). Journal of Neuroscience, 28(4), 846–855.

Sources

- 1. Functionalized formazans: A review on recent progress in their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay - Wikipedia [en.wikipedia.org]

- 3. clyte.tech [clyte.tech]

- 4. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 12. ozbiosciences.com [ozbiosciences.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 15. stemcell.com [stemcell.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

The Role of 1-Methoxyphenazine (MPMS) in Dehydrogenase Assays: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and enzyme kinetics, the accuracy and reliability of dehydrogenase assays are paramount. These assays are fundamental to understanding cellular respiration, disease mechanisms, and the efficacy of novel therapeutics. At the core of many such assays is the electron carrier, a molecule that shuttles electrons from NAD(P)H, produced by the dehydrogenase, to a final acceptor, typically a tetrazolium salt, resulting in a measurable color change. For years, phenazine methosulfate (PMS) has been a common choice for this role. However, its inherent instability, particularly its sensitivity to light, has been a persistent challenge, leading to variability and a lack of reproducibility in results.[1] This guide provides a comprehensive overview of a superior alternative: 1-Methoxyphenazine (1-methoxy-5-methylphenazinium methyl sulfate, MPMS). We will delve into its mechanism of action, its significant advantages over traditional electron carriers, and provide detailed, field-proven protocols for its application in key dehydrogenase assays.

The Critical Role of Electron Carriers in Dehydrogenase Assays

Dehydrogenase enzymes catalyze the oxidation of a substrate by transferring electrons to a cofactor, most commonly nicotinamide adenine dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (NADP⁺), reducing them to NADH and NADPH, respectively. The accumulation of these reduced cofactors is often measured spectrophotometrically. However, in many assay formats, particularly those involving colorimetric readouts with tetrazolium salts, a crucial intermediary is required: an electron carrier.

This carrier accepts electrons from NADH or NADPH and transfers them to a tetrazolium salt, such as INT (iodonitrotetrazolium chloride), NBT (nitro blue tetrazolium), or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt). The reduction of the tetrazolium salt produces a highly colored formazan dye, the intensity of which is directly proportional to the dehydrogenase activity.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];

}

Figure 1: General mechanism of a 1-MPMS-coupled dehydrogenase assay.

This compound (MPMS): A Superior Electron Carrier

This compound (MPMS) is a phenazine derivative that has emerged as a highly effective and stable electron carrier for a wide range of dehydrogenase assays.[1] Its key advantage lies in its photochemical stability, a stark contrast to the light-sensitive nature of PMS.[1] This stability translates to more consistent and reproducible assay results, a critical factor in high-throughput screening and drug discovery applications.

Chemical Properties and Structure

| Property | Value | Reference |

| Chemical Name | 1-Methoxy-5-methylphenazinium methyl sulfate | [2] |

| Synonyms | 1-Methoxy-PMS, 1-M-PMS, MPMS | [2] |

| CAS Number | 65162-13-2 | [3] |

| Molecular Formula | C₁₅H₁₆N₂O₅S | [4] |

| Molecular Weight | 336.36 g/mol | [4] |

| Appearance | Dark red powder | [2] |

| Solubility | Water | [5] |

dot graph { layout=neato; node [shape=none, margin=0, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=76137&t=l"]; MPMS [label=""]; }

Figure 2: Chemical structure of this compound.

Advantages of MPMS over PMS

The selection of an appropriate electron carrier is a critical experimental choice. The inherent instability of PMS can lead to auto-reduction of tetrazolium salts, resulting in high background signals and masking the true enzymatic activity. MPMS overcomes these limitations, offering a more robust and reliable assay system.

| Feature | This compound (MPMS) | Phenazine Methosulfate (PMS) | Reference |

| Photochemical Stability | High; solutions are stable even when exposed to ambient light. | Low; solutions are light-sensitive and must be protected from light. | [1] |

| Background Signal | Lower background staining and auto-reduction of tetrazolium salts. | Prone to causing high background signals due to instability. | [1] |

| Reproducibility | High reproducibility due to enhanced stability. | Lower reproducibility, with results varying depending on light exposure and solution age. | [1] |

| Electron Transfer Efficiency | High electron transfer velocity, comparable to or even exceeding PMS in some assays. | High, but its instability can lead to inconsistent performance. | [6] |

| pH Dependence | The reaction is largely independent of pH in the range of 7.0-8.5. | Can exhibit pH-dependent activity and stability. | [6] |

Applications in Key Dehydrogenase Assays

The superior properties of MPMS make it an ideal choice for a variety of dehydrogenase assays that are central to research and drug development.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a widely used method to assess cell viability and cytotoxicity by measuring the release of LDH from damaged cells. A custom and highly cost-effective LDH release assay has been developed and validated using MPMS.[7]

Reagents and Solutions:

-

0.2 M Tris-HCl, pH 8.2: Dissolve 24.2 g of Tris Base in 800 mL of ultrapure water. Adjust the pH to 8.2 with HCl and bring the final volume to 1 L.

-

Buffer A (4 mM INT in 0.2 M Tris-HCl, pH 8.2): Dissolve 0.5057 g of iodonitrotetrazolium chloride (INT) in 250 mL of 0.2 M Tris-HCl, pH 8.2.

-

Buffer B (6.4 mM NAD⁺, 320 mM Lithium Lactate in 0.2 M Tris-HCl, pH 8.2): Dissolve 1.1 g of β-nicotinamide adenine dinucleotide sodium salt (NAD⁺) and 7.7 g of lithium L-lactate in 250 mL of 0.2 M Tris-HCl, pH 8.2.

-

MPMS Supplement (150 mM MPMS in Tris buffer): Dissolve 100 mg of this compound methosulfate (MPMS) in 1.98 mL of 0.2 M Tris-HCl, pH 8.2.

-

1 M Acetic Acid: Add 57.5 mL of glacial acetic acid to water and bring the final volume to 1 L.

Assay Procedure:

-

Seed cells in a 96-well plate (the 'Sample Plate') and apply experimental treatments.

-

After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well of the Sample Plate to a new clear, flat-bottom 96-well plate (the 'Assay Plate').

-

Prepare the Assay Reagent immediately before use by combining equal volumes of Buffer A and Buffer B, and adding 0.5 µL of the MPMS Supplement per plate.

-

Add 50 µL of the freshly prepared Assay Reagent to each well of the Assay Plate.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Stop the reaction by adding 50 µL of 1 M acetic acid to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", fontname="Arial", fontsize=9];

}

Figure 3: Workflow for the custom LDH release assay.

Glucose-6-Phosphate Dehydrogenase (G6PDH) Assay

G6PDH is a key enzyme in the pentose phosphate pathway, and its deficiency is a common human enzyme defect. Assays for G6PDH activity are crucial for diagnosing this condition and for studying cellular redox balance. MPMS has been successfully employed in colorimetric G6PDH assays.

This protocol is adapted from a method for measuring G6PDH activity in whole blood.

Reagents and Solutions:

-

Lysis Buffer: A solution to lyse red blood cells and release G6PDH.

-

G6PDH Assay Solution: A working solution containing Tris-HCl buffer, MgCl₂, Glucose-6-Phosphate (G6P), NADP⁺, a tetrazolium salt (e.g., WST-8), and this compound (MPMS).

-

Starter Reagent: May be required depending on the kit, often containing the substrate to initiate the reaction.

Assay Procedure:

-

Prepare a hemolysate from a whole blood sample by mixing a small volume of blood (e.g., 10 µL) with the G6PDH Assay Solution.

-

Allow the mixture to stand at room temperature for 5-10 minutes to ensure complete lysis of the red blood cells.

-

If required by the specific kit, add the Starter Reagent to initiate the enzymatic reaction.

-

Transfer the reaction mixture to a cuvette or a 96-well plate.

-

Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 5 minutes).

-

Measure the initial absorbance at the appropriate wavelength for the chosen tetrazolium salt (e.g., 450 nm for WST-8).

-

Continue the incubation and take a final absorbance reading after a specific time interval (e.g., 5 minutes).

-

The G6PDH activity is calculated from the change in absorbance over time.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#34A853", fontname="Arial", fontsize=9];

}

Figure 4: General workflow for a G6PDH activity assay.

Malate Dehydrogenase (MDH) Assay

Malate dehydrogenase is a key enzyme in the citric acid cycle. Assays for MDH activity are important in metabolic research.

Reagents and Solutions:

-

MDH Assay Buffer: A buffer at the optimal pH for the enzyme (e.g., Tris-HCl or Bicine buffer).

-

MDH Substrate Solution: A solution of L-malate.

-

Cofactor Solution: A solution of NAD⁺.

-

Developer Solution: Containing a tetrazolium salt (e.g., WST) and this compound (MPMS).

-

MDH Positive Control: A solution of purified MDH.

Assay Procedure:

-

Prepare samples (e.g., tissue homogenates or cell lysates) in MDH Assay Buffer.

-

Add the samples and a positive control to the wells of a 96-well plate.

-

Prepare a working reagent by mixing the MDH Assay Buffer, MDH Substrate Solution, Cofactor Solution, and Developer Solution.

-

Add the working reagent to each well to initiate the reaction.

-

Measure the absorbance at the appropriate wavelength (e.g., 440-450 nm) in a kinetic mode for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).

-

The MDH activity is determined from the linear rate of increase in absorbance.